{2-[4-(1,2-Diphenylbut-1-en-1-yl)phenoxy]ethyl}(methyl)amine
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Overview
Description
The compound {2-[4-(1,2-Diphenylbut-1-en-1-yl)phenoxy]ethyl}(methyl)amine is a synthetic organic molecule that belongs to the class of stilbenoids. Stilbenoids are compounds characterized by the presence of a stilbene backbone, which is a type of diarylethene. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(1,2-Diphenylbut-1-en-1-yl)phenoxy]ethyl}(methyl)amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Stilbene Backbone: The initial step involves the formation of the stilbene backbone through a Wittig reaction or a Heck coupling reaction.
Etherification: The next step involves the etherification of the stilbene backbone with 2-bromoethyl methyl ether in the presence of a base such as potassium carbonate.
Amine Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{2-[4-(1,2-Diphenylbut-1-en-1-yl)phenoxy]ethyl}(methyl)amine: undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methylamine in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted amines.
Scientific Research Applications
{2-[4-(1,2-Diphenylbut-1-en-1-yl)phenoxy]ethyl}(methyl)amine: has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of {2-[4-(1,2-Diphenylbut-1-en-1-yl)phenoxy]ethyl}(methyl)amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
{2-[4-(1,2-Diphenylbut-1-en-1-yl)phenoxy]ethyl}(methyl)amine: can be compared with other similar compounds, such as:
Tamoxifen: A well-known stilbenoid used in the treatment of breast cancer.
Raloxifene: Another stilbenoid with applications in the treatment of osteoporosis.
Stilbene: The parent compound of the stilbenoid class, used in various chemical applications.
Uniqueness
The uniqueness of This compound
Properties
IUPAC Name |
2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO/c1-3-24(20-10-6-4-7-11-20)25(21-12-8-5-9-13-21)22-14-16-23(17-15-22)27-19-18-26-2/h4-17,26H,3,18-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDCDZSEEAUOHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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